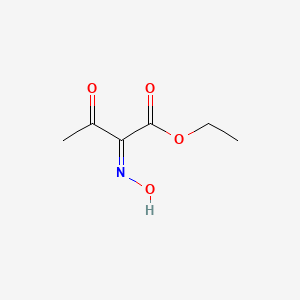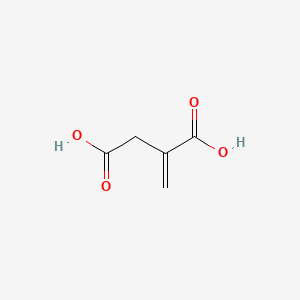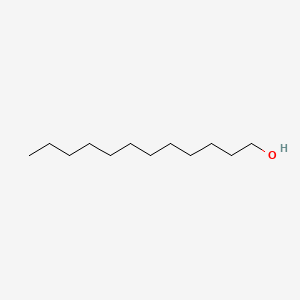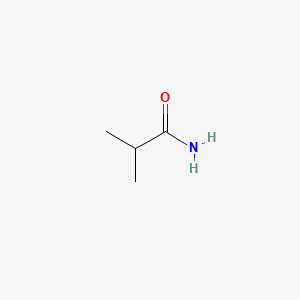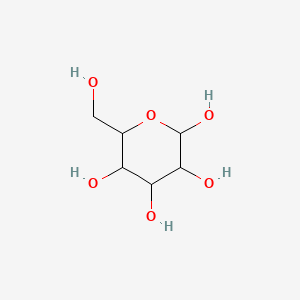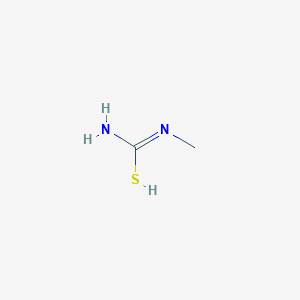
N,N'-dianilinocarbamimidothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Alisporivir involves several steps, starting from the basic building blocks of amino acids and peptides. The process typically includes the formation of cyclic depsipeptides through a series of condensation reactions. The reaction conditions often involve the use of protecting groups to ensure the selective formation of the desired cyclic structure. Industrial production methods for Alisporivir may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis .
Chemical Reactions Analysis
Alisporivir undergoes various chemical reactions, including:
Oxidation: Alisporivir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Alisporivir into reduced forms, which may have different biological activities.
Substitution: Alisporivir can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Alisporivir is used as a model compound in studies involving cyclic depsipeptides and their chemical properties.
Biology: Alisporivir has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Alisporivir has been studied in clinical trials for the treatment of Hepatitis C and Chronic Hepatitis C. It has shown promise in inhibiting the replication of the Hepatitis C virus.
Industry: Alisporivir’s unique chemical structure makes it a valuable compound for the development of new drugs and therapeutic agents .
Mechanism of Action
Alisporivir exerts its effects by inhibiting the activity of specific molecular targets involved in the replication of the Hepatitis C virus. It acts as a membrane receptor for soluble GET3/TRC40, which recognizes and selectively binds the transmembrane domain of tail-anchored proteins in the cytosol. This interaction is crucial for the stability of GET1 and the inhibition of viral replication .
Comparison with Similar Compounds
Alisporivir is unique among cyclosporins due to its specific mechanism of action and its potential therapeutic applications. Similar compounds include other cyclosporins like Cyclosporin A and Cyclosporin B, which also have cyclic depsipeptide structures but differ in their specific biological activities and therapeutic uses. Alisporivir’s ability to inhibit the replication of the Hepatitis C virus sets it apart from other cyclosporins .
Properties
IUPAC Name |
N,N'-dianilinocarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSNUHPJRKTRNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NNC(=NNC2=CC=CC=C2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
